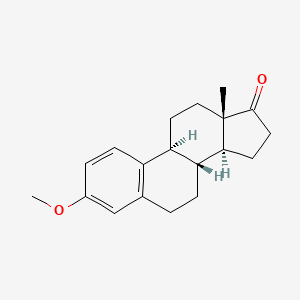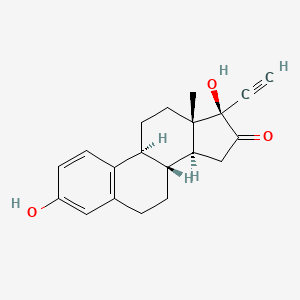
Impureza de Febuxostat Amida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid” is an impurity of Febuxostat . Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase .
Molecular Structure Analysis
The molecular formula of this compound is C18H22N2O4S, and its molecular weight is 362.44 . The IUPAC name is ethyl 2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate .
Aplicaciones Científicas De Investigación
Control y Aseguramiento de la Calidad
La impureza de Febuxostat Amida se utiliza como un estándar de trabajo o estándar de referencia secundario en el control de calidad (QC) y el aseguramiento de la calidad (QA) durante la producción comercial de Febuxostat y sus formulaciones relacionadas {svg_1}.
Desarrollo de Métodos Analíticos
También está involucrada en el desarrollo de métodos analíticos, como los métodos de cromatografía de gases con detector de captura de electrones (GC-ECD) para cuantificar niveles de trazas de impurezas genotóxicas en el ingrediente farmacéutico activo (API) de Febuxostat {svg_2}, y métodos de cromatografía electrocinética micelar para la determinación simultánea de Febuxostat y sus impurezas {svg_3}.
Mecanismo De Acción
Target of Action
Febuxostat Amide Impurity, also known as “2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid” or “2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid”, is an impurity of Febuxostat . The primary target of Febuxostat and its impurities is xanthine oxidase (XO) , an enzyme responsible for the synthesis of uric acid .
Mode of Action
Febuxostat Amide Impurity, like Febuxostat, works by inhibiting the activity of xanthine oxidase . This inhibition reduces the production of uric acid, thereby reducing serum uric acid levels .
Biochemical Pathways
The inhibition of xanthine oxidase disrupts the biochemical pathway that leads to the production of uric acid . This disruption results in a decrease in serum uric acid levels . The reduction in uric acid levels can help manage conditions like gout, which are associated with hyperuricemia .
Pharmacokinetics
The pharmacokinetic parameters of Febuxostat, which may be similar to its impurities, include an oral availability of about 85%, an apparent oral clearance of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state of 48 ± 23 L . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .
Result of Action
The primary result of the action of Febuxostat Amide Impurity is a reduction in serum uric acid levels . This reduction can help manage conditions like gout, which are associated with hyperuricemia .
Action Environment
Febuxostat is more sensitive to acidic conditions than oxidation and is very resistant to alkaline, thermal, and photolytic degradations . This suggests that the action, efficacy, and stability of Febuxostat Amide Impurity may also be influenced by environmental factors such as pH and temperature .
Análisis Bioquímico
Biochemical Properties
It is known that Febuxostat, the parent compound, is a selective inhibitor of xanthine oxidase . This suggests that Febuxostat Amide Impurity may interact with similar enzymes and proteins, potentially influencing biochemical reactions in a similar manner.
Cellular Effects
The specific cellular effects of Febuxostat Amide Impurity are currently unknown due to limited research. Given its structural similarity to Febuxostat, it may influence cell function in a similar way. Febuxostat has been shown to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Febuxostat, the parent compound, works by noncompetitively blocking the molybdenum pterin center, which is the active site on xanthine oxidase . This inhibits the enzyme, reducing the production of uric acid.
Metabolic Pathways
Febuxostat, the parent compound, is known to interact with the enzyme xanthine oxidase, suggesting that Febuxostat Amide Impurity may be involved in similar metabolic pathways .
Propiedades
IUPAC Name |
2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-8(2)7-22-12-5-4-10(6-11(12)14(17)19)15-18-9(3)13(23-15)16(20)21/h4-6,8H,7H2,1-3H3,(H2,17,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMGNZBRUWAGOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How is 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid formed and what analytical techniques are used to identify it?
A1: This compound is identified as a major degradation product of Febuxostat. Research suggests it forms under forced degradation conditions. [, ] The identification of this degradation product relies heavily on powerful analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to analyze the structure, providing valuable insights into its formation. [, ] Further structural confirmation is achieved through techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR). []
Q2: What are the implications of identifying 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid for the pharmaceutical industry?
A2: The identification of this degradation product is crucial for quality control in Febuxostat manufacturing. [] Understanding the formation and structure of this compound provides a foundation for:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-cyclohexyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide](/img/structure/B601991.png)
